molecular formula C24H18N2O5 B7627689 [2-Oxo-2-[(2-phenylacetyl)amino]ethyl] 2-(furan-2-yl)quinoline-4-carboxylate

[2-Oxo-2-[(2-phenylacetyl)amino]ethyl] 2-(furan-2-yl)quinoline-4-carboxylate

Cat. No. B7627689
M. Wt: 414.4 g/mol
InChI Key: LECKDLSMCCKKBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-Oxo-2-[(2-phenylacetyl)amino]ethyl] 2-(furan-2-yl)quinoline-4-carboxylate, also known as compound 1, is a synthetic molecule that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of [2-Oxo-2-[(2-phenylacetyl)amino]ethyl] 2-(furan-2-yl)quinoline-4-carboxylate 1 involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and cell cycle arrest. Tubulin is a major component of the cytoskeleton, which is responsible for maintaining the shape and structure of cells. The disruption of microtubule dynamics leads to the activation of the mitotic checkpoint, which prevents the cell from progressing through the cell cycle. This ultimately leads to cell death through apoptosis.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects on cells. In addition to its anticancer activity, [2-Oxo-2-[(2-phenylacetyl)amino]ethyl] 2-(furan-2-yl)quinoline-4-carboxylate 1 has been reported to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and DNA damage. Furthermore, [2-Oxo-2-[(2-phenylacetyl)amino]ethyl] 2-(furan-2-yl)quinoline-4-carboxylate 1 has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and cell death.

Advantages and Limitations for Lab Experiments

Compound 1 has several advantages for lab experiments. It is a synthetic molecule, which allows for the optimization of its properties through various modifications. Additionally, [2-Oxo-2-[(2-phenylacetyl)amino]ethyl] 2-(furan-2-yl)quinoline-4-carboxylate 1 has shown promising biological activities against various targets, which makes it a potential lead [2-Oxo-2-[(2-phenylacetyl)amino]ethyl] 2-(furan-2-yl)quinoline-4-carboxylate for drug discovery. However, there are also limitations to its use in lab experiments. Compound 1 is a relatively new molecule, and its properties and biological activities are still being studied. Additionally, the synthesis of [2-Oxo-2-[(2-phenylacetyl)amino]ethyl] 2-(furan-2-yl)quinoline-4-carboxylate 1 can be complex and time-consuming, which may limit its use in high-throughput screening assays.

Future Directions

There are several future directions for the research and development of [2-Oxo-2-[(2-phenylacetyl)amino]ethyl] 2-(furan-2-yl)quinoline-4-carboxylate 1. One potential direction is the optimization of its properties through various modifications, such as the introduction of functional groups or the modification of its stereochemistry. Additionally, the development of analogs of [2-Oxo-2-[(2-phenylacetyl)amino]ethyl] 2-(furan-2-yl)quinoline-4-carboxylate 1 with improved pharmacokinetic properties and reduced toxicity is an important area of research. Another potential direction is the investigation of the mechanism of action of [2-Oxo-2-[(2-phenylacetyl)amino]ethyl] 2-(furan-2-yl)quinoline-4-carboxylate 1 in more detail, which may lead to the identification of new targets for drug discovery. Finally, the evaluation of the in vivo efficacy of [2-Oxo-2-[(2-phenylacetyl)amino]ethyl] 2-(furan-2-yl)quinoline-4-carboxylate 1 in animal models is an important step towards its development as a potential drug candidate.

Synthesis Methods

Compound 1 can be synthesized through a multi-step reaction process involving the condensation of 2-phenylacetyl chloride with ethylenediamine, followed by the reaction with 2-furylcarboxaldehyde and 4-chloroquinoline-2-carboxylic acid. The final product is obtained through the esterification of the resulting intermediate with ethyl chloroformate. The synthesis of [2-Oxo-2-[(2-phenylacetyl)amino]ethyl] 2-(furan-2-yl)quinoline-4-carboxylate 1 has been reported in several scientific publications, and the yield and purity of the product can be optimized through various reaction conditions.

Scientific Research Applications

Compound 1 has shown potential as a lead [2-Oxo-2-[(2-phenylacetyl)amino]ethyl] 2-(furan-2-yl)quinoline-4-carboxylate in drug discovery due to its diverse biological activities. Several studies have reported the anticancer activity of [2-Oxo-2-[(2-phenylacetyl)amino]ethyl] 2-(furan-2-yl)quinoline-4-carboxylate 1 against various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of [2-Oxo-2-[(2-phenylacetyl)amino]ethyl] 2-(furan-2-yl)quinoline-4-carboxylate 1 involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and cell cycle arrest. Additionally, [2-Oxo-2-[(2-phenylacetyl)amino]ethyl] 2-(furan-2-yl)quinoline-4-carboxylate 1 has shown promising antibacterial and antifungal activities against various pathogenic microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.

properties

IUPAC Name

[2-oxo-2-[(2-phenylacetyl)amino]ethyl] 2-(furan-2-yl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O5/c27-22(13-16-7-2-1-3-8-16)26-23(28)15-31-24(29)18-14-20(21-11-6-12-30-21)25-19-10-5-4-9-17(18)19/h1-12,14H,13,15H2,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECKDLSMCCKKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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